2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid
Overview
Description
“2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid” is a synthetic analog of L-glutamic acid. It has a CAS Number of 852181-17-0 and a molecular weight of 182.19 . The IUPAC name for this compound is 3-(2-fluoro-4-methylphenyl)propanoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” includes an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) . The R group in this case is a 2-fluoro-4-methylphenyl group .Scientific Research Applications
Asymmetric Synthesis
- Synthesis Applications : (2S)-2-Amino-3-(2-fluoro-5-hydroxyphenyl) propanoic acid, along with its variants, has been synthesized asymmetrically. This synthesis process involves steps like the synthesis of benzyl bromides, alkylation of the glycine enolate derivative, and the hydrolysis of alkylated Boc-BMI (M. Monclus, Carine Masson, A. Luxen, 1995).
Enantioseparation in Chromatography
- Analytical Chemistry : Enantioseparation of 2-(methylphenyl)propanoic acids, including 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid, has been achieved using countercurrent chromatography. This method is significant for separating and studying isomers of this compound (Yang Jin, Honglei Bao, Wenyu Sun, Shengqiang Tong, 2020).
Radiopharmaceutical Synthesis
- Medical Imaging : Automated synthesis of radiopharmaceuticals using variants of this compound has been developed for PET imaging. This research is significant in the context of medical diagnostics and imaging (Zonghua Luo, Jiwei Gu, R. C. Dennett, G. Gaehle, J. Perlmutter, Delphine L. Chen, T. Benzinger, Z. Tu, 2019).
Structural Studies
- Crystallography and Molecular Structure : Research into the structural aspects of compounds similar to this compound has been conducted, contributing to the understanding of molecular configurations and interactions in crystallography (J. Burns, E. Hagaman, 1993).
Chiral Derivatization
- Chirality in Chemistry : The enantiomers of 2-fluoro-2-phenyl propanoic acid, a compound similar to this compound, have been separated and used as chiral derivatizing agents. This research is essential for the study of chirality in organic compounds (S. Hamman, 1993).
Tumor Imaging
- Radiopharmaceuticals for Tumor Imaging : Radiolabeled amino acids based on this compound have been studied for their potential in tumor imaging using PET. This includes the synthesis and biological evaluation of fluorinated analogues for targeting neoplasms through altered metabolic states (J. McConathy, L. Martarello, E. Malveaux, V. Camp, N. Simpson, Chiab P. Simpson, G. Bowers, J. Olson, M. Goodman, 2002).
Properties
IUPAC Name |
2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMXOQFVRKESMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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